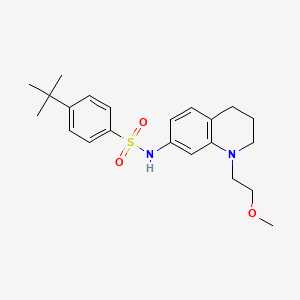

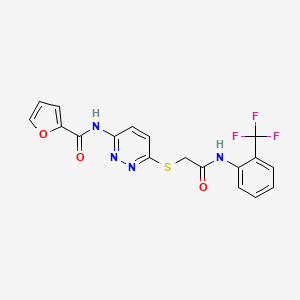

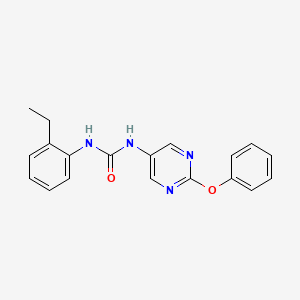

4-(tert-butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(tert-butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a tert-butyl group, a methoxyethyl group, a tetrahydroquinoline group, and a benzenesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butyl group is a bulky alkyl group, the methoxyethyl group is an ether, the tetrahydroquinoline is a heterocyclic compound, and the benzenesulfonamide is an aromatic compound with a sulfonyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The tert-butyl group is generally unreactive, but the benzenesulfonamide group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfonyl group and the ether group could impact its solubility .科学的研究の応用

Comparative Biological Activity Study

Research on structurally related compounds, such as sulfonamide derivatives, has been conducted to explore their biological activity. For example, the study of pyridazine-sulfonamide aminophenol type compounds, which are structurally characterized and confirmed by single crystal X-ray diffraction, investigates the comparative biological activities of non-radical versus stable radical forms (Chatterjee et al., 2022).

Endothelin Receptor Antagonists in Preventing Cerebral Vasospasm

Another study focuses on the effectiveness of endothelin receptor antagonists in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This research highlights the potential of using specific antagonists for vasospasm resulting from subarachnoid hemorrhage in humans, demonstrating a significant reduction in the constriction of the basilar artery (Zuccarello et al., 1996).

Exploration of Tetrahydroquinoline Derivatives

The exploration of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety for antitumor activities has also been conducted. This includes the synthesis of novel compounds and their in vitro evaluation for antitumor activity, with some compounds showing potent and efficacious results compared to reference drugs (Alqasoumi et al., 2010).

Sulfonamide-substituted Phthalocyanine in Oxidation Reactions

Research on sulfonamide-substituted phthalocyanine focuses on its design, solubility, stability, and application in the oxidation of olefins, demonstrating remarkable stability under oxidative conditions and effectiveness in producing desired oxidation products (Işci et al., 2014).

Interaction with Human Carbonic Anhydrases

Studies have also been conducted on molecules bearing a benzenesulfonamide moiety and their interactions with human carbonic anhydrases. This research aims at improving selectivity towards druggable isoforms through structural modifications, showing significant inhibition for specific isoforms (Bruno et al., 2017).

将来の方向性

特性

IUPAC Name |

4-tert-butyl-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-22(2,3)18-8-11-20(12-9-18)28(25,26)23-19-10-7-17-6-5-13-24(14-15-27-4)21(17)16-19/h7-12,16,23H,5-6,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYQSXZNFZMNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

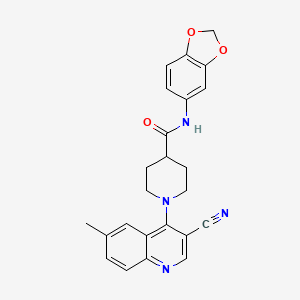

![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2940471.png)

![benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940484.png)